molecular formula C17H14N2O3 B11538281 2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11538281
M. Wt: 294.30 g/mol
InChI Key: JSINZKYQKSXBQD-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile: 4H-pyran-3-carbonitrile , is a heterocyclic compound with an intriguing structure. It combines a chromene scaffold with an amino group and a cyano (carbonitrile) functional group. The compound’s aromatic ring system and functional groups make it an interesting target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of propargyl acetoacetate , 3-propargyloxyphenol , malononitrile , and arylaldehydes in a one-pot three-component reaction. Microwave-assisted solvent-free conditions enhance the efficiency of this process .

Industrial Production Methods: While industrial-scale production methods specifically targeting this compound are not widely reported, its synthesis can be adapted from related reactions. Researchers may explore scalable processes that maintain high yields and minimize waste.

Chemical Reactions Analysis

Reaction Types:

    Condensation Reaction: The formation of the chromene ring involves a condensation reaction between the various reactants.

    Cyano Group Addition: The cyano group (CN) is introduced via the malononitrile component.

Common Reagents and Conditions:

    Propargyl Acetoacetate: Acts as the propargyl source.

    3-Propargyloxyphenol: Provides the hydroxy group.

    Malononitrile: Introduces the cyano group.

    Arylaldehydes: Various arylaldehydes serve as the aromatic component.

    Microwave-Assisted Solvent-Free Conditions: Accelerate the reaction and promote high yields.

Major Products: The primary products are substituted pyran/chromene derivatives containing the propargyl unit. Additionally, thirteen novel substituted propargyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates have been synthesized using this catalyst .

Scientific Research Applications

Chemistry:

    Building Blocks: The compound can serve as a building block for more complex molecules due to its unique structure.

    Functional Materials: Researchers may explore its use in materials science, such as designing functionalized polymers.

Biology and Medicine:

    Biological Activity: Investigate its potential as a bioactive compound (e.g., antimicrobial, antioxidant, or anticancer properties).

    Drug Discovery: Assess its role in drug development.

Industry:

    Fine Chemicals: Its synthesis can contribute to the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs of this compound are mentioned, researchers can compare it with related chromene derivatives, emphasizing its distinct features.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H14N2O3/c1-21-14-5-3-2-4-11(14)16-12-7-6-10(20)8-15(12)22-17(19)13(16)9-18/h2-8,16,20H,19H2,1H3

InChI Key

JSINZKYQKSXBQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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